|

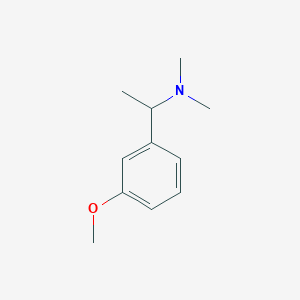

REACTION_CXSMILES

|

CC(C)[O-].N#N.[CH3:7][NH:8][CH3:9].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O.[BH4-].[Na+].[BH4-].[OH-].[NH4+]>C(O)C>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([CH:11]([N:8]([CH3:9])[CH3:7])[CH3:10])[CH:18]=[CH:17][CH:16]=1 |f:4.5,7.8|

|

|

Name

|

isopropoxide

|

|

Quantity

|

0.5 L

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

75.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

148.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC(=CC=C1)OC

|

|

Name

|

isopropoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C

|

|

Name

|

|

|

Quantity

|

56.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-]

|

|

Name

|

aqueous solution

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

(5 minutes)

|

|

Duration

|

5 min

|

|

Type

|

CUSTOM

|

|

Details

|

which is placed in a 6-liter three-neck flask

|

|

Type

|

CUSTOM

|

|

Details

|

fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer

|

|

Type

|

ADDITION

|

|

Details

|

The resulting temperature of the reaction mixture after addition

|

|

Type

|

CUSTOM

|

|

Details

|

reaches 35° C

|

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then mixed at room temperature for 9 to 10 hours

|

|

Duration

|

9.5 (± 0.5) h

|

|

Type

|

CUSTOM

|

|

Details

|

During the reaction period

|

|

Type

|

WAIT

|

|

Details

|

After said period

|

|

Type

|

ADDITION

|

|

Details

|

carefully added to the reaction mixture

|

|

Type

|

ADDITION

|

|

Details

|

The duration of this addition

|

|

Type

|

ADDITION

|

|

Details

|

to be mixed very intensively

|

|

Type

|

CUSTOM

|

|

Details

|

is kept within the range from 25° C. to 30° C.

|

|

Type

|

TEMPERATURE

|

|

Details

|

by mild cooling with ice

|

|

Type

|

CUSTOM

|

|

Details

|

is overcooled below 20° C.

|

|

Type

|

ADDITION

|

|

Details

|

difficult-to-mix foam forms

|

|

Type

|

ADDITION

|

|

Details

|

the resulting white slurry is mixed for 10 to 12 hours at room temperature

|

|

Duration

|

11 (± 1) h

|

|

Type

|

CUSTOM

|

|

Details

|

(over 10 minutes)

|

|

Duration

|

10 min

|

|

Type

|

ADDITION

|

|

Details

|

poured into the reaction mixture

|

|

Type

|

ADDITION

|

|

Details

|

The resulting mixture is mixed for 20 minutes

|

|

Duration

|

20 min

|

|

Type

|

WASH

|

|

Details

|

well washed with methanol (ca 1 l)

|

|

Type

|

CUSTOM

|

|

Details

|

The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator

|

|

Type

|

ADDITION

|

|

Details

|

The evaporation residue is diluted with 1,000 ml of water

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×330 ml of ethylacetate

|

|

Type

|

EXTRACTION

|

|

Details

|

The combined ethylacetate extract

|

|

Type

|

WASH

|

|

Details

|

are washed once with 100 ml of water

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×200 ml of hydrochloric acid (5:2)

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3×300 ml of ethylacetate

|

|

Type

|

WASH

|

|

Details

|

The organic fraction is washed with 100 ml of water and 150 ml of brine

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

It is dried with anhydrous sodium sulfate

|

|

Type

|

FILTRATION

|

|

Details

|

The desiccant is filtered off

|

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated to dryness in a rotary vacuum evaporator

|

|

Type

|

DISTILLATION

|

|

Details

|

The crude product is distilled

|

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1)C(C)N(C)C

|

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |